molecular formula C24H46O4 B14648240 4-O-dodecyl 1-O-octyl butanedioate CAS No. 54303-70-7

4-O-dodecyl 1-O-octyl butanedioate

Cat. No.: B14648240
CAS No.: 54303-70-7
M. Wt: 398.6 g/mol
InChI Key: XCRQXLLGJQJPRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-dodecyl 1-O-octyl butanedioate typically involves the esterification of butanedioic acid (succinic acid) with dodecanol and octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process and remove water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions

4-O-dodecyl 1-O-octyl butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanedioic acid, dodecanol, octanol.

    Oxidation: Carboxylic acids, ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

4-O-dodecyl 1-O-octyl butanedioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-O-dodecyl 1-O-octyl butanedioate is primarily related to its ability to interact with hydrophobic and hydrophilic environments. The long hydrocarbon chains allow it to form micelles and emulsions, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-dodecyl 1-O-octyl butanedioate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination provides it with distinct properties such as high hydrophobicity, flexibility, and the ability to form stable emulsions. These properties make it particularly valuable in applications requiring the encapsulation and transport of hydrophobic molecules .

Properties

CAS No.

54303-70-7

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

4-O-dodecyl 1-O-octyl butanedioate

InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-12-13-14-16-18-22-28-24(26)20-19-23(25)27-21-17-15-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

XCRQXLLGJQJPRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCC

Origin of Product

United States

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